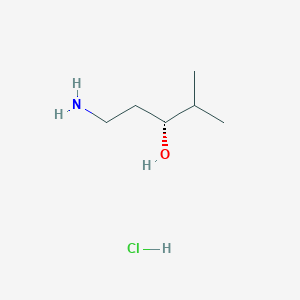
Octaethoxy-1,3,5-trisilapentane
Descripción general
Descripción
Octaethoxy-1,3,5-trisilapentane is an organosilicon compound with the molecular formula C18H44O8Si3. It is a chain-type molecular precursor used in the synthesis of periodic mesoporous organosilica (PMO) nanoparticles. These nanoparticles have tunable aspect ratios and are used in various applications due to their unique properties .
Métodos De Preparación
The synthesis of octaethoxy-1,3,5-trisilapentane involves the use of organosilanes as single-source precursors. The compound can be prepared in surfactant-templated self-assembly processes from organosilanes of the type (EtO)3Si–R–Si(OEt)3. The aspect ratio of the resulting PMO nanoparticles can be tuned by varying the precursor concentration in acidic aqueous solutions containing constant amounts of triblock copolymer Pluronic P123 . No significant Si–C bond cleavage occurs during the synthesis, ensuring the integrity of the compound .
Análisis De Reacciones Químicas
Octaethoxy-1,3,5-trisilapentane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acidic or basic environments, as well as specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Octaethoxy-1,3,5-trisilapentane is used in scientific research for the synthesis of periodic mesoporous organosilica nanoparticles. These nanoparticles have applications in microelectronics, optics, drug delivery, and bio-detection . The compound’s ability to form highly ordered mesochannels makes it valuable for various industrial and research applications .
Mecanismo De Acción
The mechanism of action of octaethoxy-1,3,5-trisilapentane involves its role as a precursor in the formation of periodic mesoporous organosilica nanoparticles. The compound’s molecular structure allows for the formation of highly ordered mesochannels, which are essential for the unique properties of the resulting nanoparticles . The molecular targets and pathways involved in this process include the interaction of the organosilane groups with surfactants and other templating agents .
Comparación Con Compuestos Similares
Octaethoxy-1,3,5-trisilapentane is unique compared to other similar compounds due to its ability to form highly ordered mesochannels in periodic mesoporous organosilica nanoparticles. Similar compounds include other organosilanes used in the synthesis of PMOs, such as tetraethoxysilane and other ethoxy-substituted silanes . this compound stands out due to its specific molecular structure and the resulting properties of the nanoparticles it helps to form .
Propiedades
IUPAC Name |
diethoxy-bis(triethoxysilylmethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H44O8Si3/c1-9-19-27(20-10-2,17-28(21-11-3,22-12-4)23-13-5)18-29(24-14-6,25-15-7)26-16-8/h9-18H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJWXNBFFXQERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C[Si](OCC)(OCC)OCC)(C[Si](OCC)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H44O8Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride](/img/structure/B7988382.png)

![5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B7988389.png)



![{2-[Ethoxycarbonyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide](/img/structure/B7988414.png)
![(2-[(4-Chlorobenzoyl)-(5-trifluoromethylpyridin-2-yl)amino]-ethyl)-trimethyl-ammonium Iodide](/img/structure/B7988424.png)

![n-Hydroxy-4-methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B7988436.png)

![2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B7988455.png)

